Dehydroandrographolide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Canonical SMILES

Isomeric SMILES

Anti-inflammatory effects

Research suggests DFA may possess anti-inflammatory properties. Studies have explored its effects on different types of inflammation, including inflammatory bowel disease and rheumatoid arthritis [, ].

Immunomodulatory effects

Some scientific investigations suggest DFA might modulate the immune system. Research has looked at its potential effects on immune cell function and cytokine production [, ].

Dehydroandrographolide is a bioactive compound derived from the plant Andrographis paniculata, commonly known for its medicinal properties. It is a diterpenoid lactone that has garnered attention due to its various pharmacological activities, including anti-cancer, anti-inflammatory, and immunomodulatory effects. Structurally, dehydroandrographolide is characterized by a unique arrangement of carbon rings and functional groups that contribute to its biological activity. The compound has been extensively studied for its potential therapeutic applications in various diseases, particularly in cancer treatment.

The biological activities of dehydroandrographolide are diverse:

- Anti-Cancer Activity: Dehydroandrographolide has been shown to induce autophagy in oral cancer cells, leading to cell death through mechanisms involving the modulation of p53 expression and activation of stress-related kinases like JNK1/2 . It also inhibits metastasis by modulating matrix metalloproteinases, which are crucial for cancer cell invasion .

- Anti-Inflammatory Effects: The compound exhibits anti-inflammatory properties by inhibiting pathways related to immune responses, such as those mediated by immunoglobulin E. This action is particularly relevant in allergic reactions and asthma .

- Immunomodulatory Effects: Dehydroandrographolide enhances innate immunity and has been reported to up-regulate antimicrobial peptides in the intestinal tract, contributing to its role in immune defense .

Several synthesis methods for dehydroandrographolide have been explored:

- Extraction from Plant Material: The primary method of obtaining dehydroandrographolide is through extraction from Andrographis paniculata. This involves solvent extraction techniques followed by purification processes such as chromatography.

- Chemical Synthesis: As mentioned earlier, chemical modifications can be performed on andrographolide to yield dehydroandrographolide derivatives. One method includes reacting andrographolide with succinic anhydride under specific conditions to produce various esters and salts .

- Derivatization: New derivatives can be synthesized to enhance the biological activity or solubility of dehydroandrographolide, as seen in studies focusing on anti-Zika virus agents .

Dehydroandrographolide has several applications in medicine:

- Cancer Therapy: Its ability to induce apoptosis and inhibit metastasis makes it a candidate for cancer treatment.

- Anti-Allergic Medications: Due to its immunomodulatory effects, it can be used in formulations aimed at treating allergic conditions.

- Antiviral Agents: Recent studies have indicated potential antiviral properties against viruses like Zika, making it relevant for developing antiviral therapies .

Interaction studies have highlighted the mechanisms through which dehydroandrographolide exerts its effects:

- Molecular Docking Studies: These studies have shown that dehydroandrographolide interacts with multiple target proteins involved in cancer pathways, suggesting a multifaceted approach to its therapeutic effects .

- Calcium Signaling Pathways: Research indicates that dehydroandrographolide influences calcium signaling pathways, which are crucial for various cellular processes including mast cell activation during allergic responses .

Dehydroandrographolide shares structural similarities with several other compounds derived from Andrographis paniculata and related plants. Here are some notable comparisons:

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| Andrographolide | Diterpenoid | Precursor to dehydroandrographolide; lower bioactivity |

| Isoandrographolide | Diterpenoid | Exhibits different pharmacological profiles; less studied |

| Neoandrographolide | Diterpenoid | Known for cytotoxicity; varies in efficacy against cancers |

| 14-Deoxy-11,12-didehydroandrographolide | Diterpenoid | Enhanced anti-cancer activity; specific structural modifications |

Dehydroandrographolide stands out due to its potent anti-cancer properties and ability to modulate various cellular pathways effectively, making it a unique candidate for further research and therapeutic applications. Its diverse biological activities coupled with the potential for synthetic modifications position it as a significant compound within phytochemistry and pharmacology.

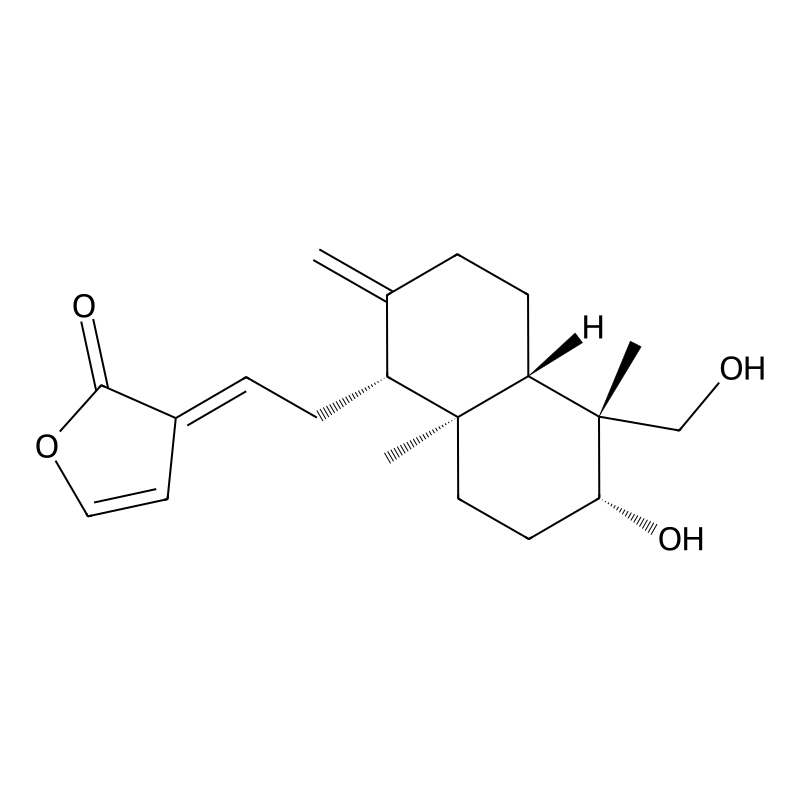

Dehydroandrographolide belongs to the ent-labdane diterpenoid class, characterized by a fused tricyclic framework with a γ-lactone ring. Its systematic IUPAC name is (3E)-3-[2-[(1R,4aS,5R,6R,8aS)-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethylidene]furan-2-one. Key structural features include:

Table 1: Structural and Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Melting Point | 205–208°C | |

| Boiling Point | 512.8°C (predicted) | |

| Density | 1.17 g/cm³ (predicted) | |

| Solubility | Slight in DMSO, ethanol |

The compound’s planar structure was confirmed via X-ray crystallography and NMR spectroscopy, revealing a conjugated diene system and hydroxyl groups critical for bioactivity.

Historical Context and Discovery

Dehydroandrographolide was first identified as a secondary metabolite of Andrographis paniculata in the mid-20th century during phytochemical investigations into the plant’s bitter principles. Early studies focused on isolating and characterizing its derivatives, such as andrographolide and neoandrographolide. The compound’s structural elucidation was completed in the 1980s using advanced spectroscopic techniques, distinguishing it from related diterpenoids through its unique 14,15-dehydro moiety.

Botanical Origin and Occurrence in Andrographis paniculata

Andrographis paniculata, commonly known as "king of bitters," is the primary botanical source of dehydroandrographolide. The compound is most abundant in the plant’s leaves (0.5–2.0% dry weight) but is also present in stems and roots. Its biosynthesis occurs via the methylerythritol phosphate (MEP) pathway, with geranylgeranyl diphosphate (GGPP) as a key intermediate.

Key Phytochemical Context:

- Co-occurs with andrographolide, 14-deoxyandrographolide, and neoandrographolide.

- Concentrations vary with growth stage, peaking during the pre-flowering phase.

Taxonomic Classification of Source Plants

Andrographis paniculata belongs to the family Acanthaceae, order Lamiales, and is taxonomically classified as follows:

Table 2: Taxonomic Hierarchy of Andrographis paniculata

| Rank | Classification | NCBI Taxonomy ID |

|---|---|---|

| Kingdom | Plantae | 33090 |

| Clade | Tracheophyta (vascular plants) | 58023 |

| Class | Magnoliopsida (dicots) | 71274 |

| Order | Lamiales | 4145 |

| Family | Acanthaceae | 4185 |

| Genus | Andrographis | 175694 |

| Species | A. paniculata | 175694 |

The plant thrives in tropical and subtropical regions, including India, China, and Southeast Asia, and is cultivated for both medicinal and research purposes.

Molecular Formula and Structural Elucidation

Dehydroandrographolide possesses the molecular formula C₂₀H₂₈O₄ with a molecular weight of 332.43 g/mol [1] [3] [4]. This diterpene lactone compound exhibits a systematic chemical name of (3E)-3-[2-[(1R,4aS,5R,6R,8aS)-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethylidene]furan-2-one [1]. The compound is also designated by the CAS number 134418-28-3 [3] [4] [6].

The structural architecture of dehydroandrographolide features a labdane diterpene skeleton with a characteristic α,β-unsaturated lactone group [8]. The molecule contains multiple stereogenic centers, with the absolute configuration defined as (1R,4aS,5R,6R,8aS) [1]. The structure incorporates two hydroxyl groups positioned at strategic locations within the molecule, contributing to its chemical reactivity and biological properties [18].

Structural elucidation studies have confirmed the presence of a furan-2-one ring system connected through an ethylidene bridge to a decahydronaphthalene framework [1] [6]. The compound exhibits geometric isomerism at the ethylidene linkage, with the E-configuration being predominant [1].

Physical Properties

Melting Point and Crystalline Structure

The melting point of dehydroandrographolide has been reported with variations depending on the analytical method and sample purity. Chemical literature indicates a melting point range of 205-208°C [6] [9], while another source reports a range of 232-236°C [10]. These variations may reflect differences in crystalline forms or measurement conditions.

The compound typically appears as an off-white to light yellow crystalline powder [4] [6]. Dehydroandrographolide exhibits solid-state characteristics at room temperature, with evidence suggesting the potential for polymorphic forms, though specific crystallographic data for different polymorphs remains limited in the current literature [6].

The crystalline structure demonstrates stability under standard storage conditions when maintained at 4°C and protected from light exposure [6] [30]. The compound maintains its crystalline integrity during typical handling procedures, though prolonged exposure to elevated temperatures may induce structural modifications [29].

Solubility Profile

Dehydroandrographolide exhibits variable solubility characteristics across different solvent systems. The compound demonstrates excellent solubility in dimethyl sulfoxide, with reported values of 66 mg/mL (198.53 mM) [30] to 250 mg/mL (752.04 mM) [4]. Ethanol provides moderate solubility at approximately 33 mg/mL (99.26 mM) [30].

The compound shows very limited solubility in aqueous systems, being classified as insoluble in water [30]. This hydrophobic character necessitates the use of organic solvents or co-solvent systems for analytical and preparative applications [6] [9].

Chloroform serves as an effective solvent for dehydroandrographolide, enabling dissolution for various analytical procedures [8] [10]. The compound also demonstrates solubility in acetic acid, though only very slightly, and exhibits slight solubility in ethanol under specific conditions [6].

| Solvent | Solubility | Comments |

|---|---|---|

| Dimethyl sulfoxide | 66-250 mg/mL | Excellent solubility, ultrasonic assistance recommended |

| Ethanol | 33 mg/mL | Moderate solubility |

| Water | Insoluble | Hydrophobic character |

| Chloroform | Soluble | Effective for analytical procedures |

| Acetic acid | Very slight | Limited utility |

Spectroscopic Characteristics

IR Spectral Fingerprinting

Fourier-transform infrared spectroscopy provides characteristic fingerprint identification for dehydroandrographolide [12] [14]. The infrared spectrum exhibits distinctive absorption bands corresponding to the functional groups present within the molecular structure. The carbonyl stretching vibration of the lactone ring appears as a prominent peak, characteristic of α,β-unsaturated lactone systems [12].

Hydroxyl group vibrations contribute to the spectral profile through broad absorption bands in the typical O-H stretching region [12]. The presence of multiple hydroxyl groups generates complex overlapping patterns that serve as identifying features for the compound [14].

The alkene functionalities within the molecule produce characteristic C=C stretching vibrations, while the saturated hydrocarbon framework contributes to the fingerprint region complexity [12]. These spectroscopic features enable reliable identification and differentiation from related compounds in complex mixtures [14].

Mass Spectrometry Profiles

Mass spectrometric analysis of dehydroandrographolide reveals characteristic fragmentation patterns that facilitate structural confirmation and quantitative analysis [18] [19] [21]. Under electrospray ionization conditions, the compound generates [M + H]⁺ ions at m/z 333 and [M + Na]⁺ adduct ions at m/z 355 [19] [21].

Tandem mass spectrometry experiments demonstrate specific fragmentation pathways characteristic of the diterpene lactone structure [18] [19]. The molecular ion readily undergoes loss of water molecules, generating fragment ions at m/z 315 and m/z 297 [20] [21]. Additional fragmentation includes loss of carbon monoxide from the lactone ring and characteristic rearrangements of the diterpene skeleton [20].

For analytical applications, multiple reaction monitoring protocols utilize the transition m/z 331 → 107.9 for quantitative determinations [19]. The compound exhibits a [2M + H]⁺ dimer peak at m/z 665 under specific ionization conditions, which serves as an alternative monitoring ion for certain analytical methods [17] [25].

Deuteration studies have provided insights into the gas-phase ion chemistry of dehydroandrographolide, revealing that deprotonation occurs preferentially at the C15 position rather than at the hydroxyl groups [18]. This finding has implications for understanding the compound's behavior under ionization conditions and its relative acidity.

NMR Characterization

Nuclear magnetic resonance spectroscopy provides comprehensive structural characterization of dehydroandrographolide through both proton and carbon-13 analysis [22] [23] [24]. Proton NMR analysis reveals characteristic signals for the various functional groups within the molecule, including distinctive patterns for the lactone protons and hydroxyl-bearing carbons [23].

The ¹H NMR spectrum exhibits signals for two methyl groups at δ 1.684 (3H) for H-18 and δ 0.801 (3H) for H-20 [23]. The exomethylene group appears as a characteristic pattern at δ 4.778 (2H) for H-15 [23]. The alkene protons of the lactone ring system generate signals at δ 6.266 (1H) for H-12 and δ 7.271 (1H) for H-14 [23].

Primary alcoholic functionality is evident through signals at δ 4.533 (2H) for H-19, while additional olefinic protons contribute to the spectral complexity [23]. The multiplicity patterns and coupling constants provide detailed information about the stereochemical relationships within the molecule [22] [23].

Carbon-13 NMR spectroscopy enables comprehensive assignment of all carbon atoms within the structure [24]. The technique proves particularly valuable for distinguishing between different diterpene lactones in complex mixtures and for confirming structural assignments [22] [24].

Quantitative NMR methods have been developed for determining dehydroandrographolide content in plant materials and pharmaceutical preparations [22]. These approaches utilize the integration of specific proton signals relative to internal standards, providing accurate quantitative data without requiring pure reference compounds [22].

Structural Comparison with Andrographolide

Dehydroandrographolide and andrographolide share fundamental structural similarities as diterpene lactones derived from Andrographis paniculata, yet exhibit critical differences that influence their chemical and physical properties [25] [26] [27]. Both compounds possess the same basic labdane diterpene skeleton with identical molecular formulas of C₂₀H₃₀O₅ for andrographolide and C₂₀H₂₈O₄ for dehydroandrographolide [26] [27].

The primary structural distinction lies in the degree of saturation and hydroxylation pattern between the two molecules [26] [28]. Andrographolide contains additional hydroxyl functionality at the C-14 position, contributing to its higher molecular weight and different physicochemical characteristics [26] [27]. This additional hydroxyl group significantly influences the compound's solubility profile and biological activity [26].

The lactone ring system remains structurally conserved between both compounds, maintaining the characteristic α,β-unsaturated carbonyl functionality that contributes to their biological activities [26] [27]. However, the substitution patterns around the lactone ring differ, with dehydroandrographolide exhibiting a more extended conjugated system [27].

Dehydroandrographolide demonstrates enhanced stability compared to andrographolide under certain conditions, particularly during thermal processing [28] [29]. This stability difference has practical implications for pharmaceutical formulation and storage requirements [28]. The dehydration relationship between andrographolide and dehydroandrographolide can be achieved through controlled chemical processes, with pyridine-mediated dehydration representing one synthetic approach [28].

Both compounds exhibit similar spectroscopic characteristics in their NMR and mass spectrometric profiles, though distinct differences enable reliable differentiation [22] [23]. The hydroxylation differences result in characteristic chemical shift variations in both proton and carbon-13 NMR spectra [23].

Chemical Stability and Reactivity

Dehydroandrographolide exhibits notable chemical stability under standard storage conditions when maintained at low temperatures with protection from light exposure [30] [31] [32]. The compound demonstrates stability for up to 24 months when stored at 2-8°C in tightly sealed containers protected from light [31]. At room temperature, stability testing indicates the compound maintains integrity for approximately one month without significant degradation [32].

Thermal stability studies reveal that dehydroandrographolide remains stable under mild heating conditions but undergoes degradation at elevated temperatures [29] [34]. Processing conditions involving heating represent the primary factor leading to chemical modifications in pharmaceutical preparations [29]. The compound shows enhanced thermal stability compared to its hydroxylated analog andrographolide [29].

Chemical reactivity studies demonstrate that dehydroandrographolide exhibits stability under mild acidic conditions but shows susceptibility to strong acids and bases [34]. Under strongly acidic conditions (4 N HCl, reflux at 100°C), the compound undergoes structural rearrangements to form degradation products including 8,9-didehydroandrographolide [34]. Basic conditions (0.05 N NaOH) promote hydrolysis of the lactone ring, generating 15-seco-andrographolide as a major degradation product [34].

The α,β-unsaturated lactone functionality represents a reactive center within the molecule, susceptible to nucleophilic attack under appropriate conditions [34]. This reactivity profile influences the compound's behavior in biological systems and its interactions with cellular components [33] [36].

Oxidative stability appears favorable under normal atmospheric conditions, though specific studies on photochemical degradation remain limited [32]. The compound demonstrates compatibility with common pharmaceutical excipients when formulated appropriately [30] [32].

The foundation of dehydroandrographolide biosynthesis lies in the formation of isoprenoid precursors through terpene biosynthetic pathways. Andrographis paniculata employs a sophisticated network of terpene synthases to generate the basic carbon skeleton required for andrographolide-type compounds [1] [2]. The initial step involves the conversion of geranylgeranyl diphosphate to ent-copalyl diphosphate through the action of class II terpene synthases, specifically ent-copalyl diphosphate synthases [1] [2].

Multiple ent-copalyl diphosphate synthases have been identified in Andrographis paniculata, including ApTPS1, ApTPS2, ApTPS4, ApCPS1, ApCPS2, and ApCPS3 [1] [3] [2]. These enzymes all catalyze the cyclization of geranylgeranyl diphosphate to form ent-copalyl diphosphate, which serves as the immediate precursor for labdane-type diterpenoids [1] [2]. The presence of multiple ent-copalyl diphosphate synthases provides a genetic explanation for the specific accumulation of ent-type labdane-related diterpenoids as the main chemical constituents in Andrographis paniculata [1].

Following the formation of ent-copalyl diphosphate, class I terpene synthases, particularly ApTPS5 and ApKSL2, convert this intermediate to ent-kaurene through secondary cyclization reactions [1] [2]. These enzymes contain the characteristic DDXXD motif essential for their catalytic activity and are highly expressed in leaves, which correlates with the tissue-specific accumulation of diterpene lactones [4].

Deoxyxylulose Pathway (DXP) Contribution

The deoxyxylulose 5-phosphate pathway, also known as the methylerythritol phosphate pathway, serves as the major biosynthetic route for dehydroandrographolide precursors in Andrographis paniculata [5] [6]. This plastidial pathway begins with the condensation of pyruvate and glyceraldehyde 3-phosphate by 1-deoxy-D-xylulose-5-phosphate synthase to form deoxyxylulose 5-phosphate [5] [6].

The DXP pathway involves seven enzymatic steps catalyzed by ApDXS, ApDXR, ApCMK, ApMDS, ApHDR, and associated enzymes [5] [6]. ApDXS functions as the rate-limiting enzyme, controlling flux through the plastidial isoprenoid precursor biosynthesis [7]. ApDXR, the second enzyme in the pathway, requires NADPH as a cofactor and represents another potential regulatory point [5] [6]. The pathway produces isopentenyl diphosphate and dimethylallyl diphosphate, which are subsequently converted to geranylgeranyl diphosphate by geranylgeranyl diphosphate synthase [5] [1].

Research using pathway-specific inhibitors has demonstrated that the DXP pathway is the predominant route for andrographolide biosynthesis in Andrographis paniculata [6]. Treatment with fosmidomycin, a DXP pathway inhibitor, significantly reduced andrographolide production, while lovastatin treatment enhanced production by blocking the competing mevalonate pathway [6]. This finding indicates that the plastidial DXP pathway is the primary source of isoprenoid building blocks for dehydroandrographolide biosynthesis [6].

Mevalonic Acid Pathway (MVA) Involvement

While the DXP pathway provides the major contribution to dehydroandrographolide biosynthesis, the cytosolic mevalonic acid pathway also participates in supplying isoprenoid precursors [5] [8]. The MVA pathway begins with the condensation of two acetyl-CoA molecules by acetoacetyl-CoA thiolase, followed by the formation of 3-hydroxy-3-methylglutaryl-CoA by ApHMGS [5] [8].

The rate-limiting step in the MVA pathway is catalyzed by 3-hydroxy-3-methylglutaryl-CoA reductase, which converts HMG-CoA to mevalonate [5] [8]. This enzyme is subject to feedback regulation and represents a key control point for pathway flux [5] [8]. Subsequent steps involve phosphorylation by mevalonate kinase and phosphomevalonate kinase, followed by decarboxylation by mevalonate diphosphate decarboxylase to produce isopentenyl diphosphate [5] [8].

Studies using carbon-13 labeling with acetate and glucose have revealed that both pathways contribute to andrographolide biosynthesis, with simultaneous labeling patterns indicating metabolic cross-talk between the plastidial and cytosolic compartments [5]. The contribution of the MVA pathway varies depending on environmental conditions and developmental stage, with certain stress conditions potentially increasing its relative importance [8].

Cross-talk Between Plastids and Cytoplasm

The biosynthesis of dehydroandrographolide involves significant metabolic cross-talk between the plastidial DXP pathway and the cytosolic MVA pathway [5] [9] [10]. This cross-talk occurs through the exchange of specific metabolic intermediates across plastid membranes, allowing for coordinated regulation of isoprenoid biosynthesis [10].

Research has demonstrated that plastid membranes possess a unidirectional proton symport system for the export of specific isoprenoid intermediates, particularly isopentenyl diphosphate and geranyl diphosphate, from plastids to the cytosol [10]. The direction of metabolite exchange is primarily from plastid to cytoplasm, with isopentenyl diphosphate and dimethylallyl diphosphate flowing at rates approximately ten times higher than the import direction [9].

The first intermediate of the DXP pathway, deoxyxylulose 5-phosphate, can diffuse between plastid and cytoplasm, providing another mechanism for pathway coordination [9]. Environmental factors and physiological conditions can influence the direction and magnitude of this metabolic exchange, affecting the relative contributions of each pathway to dehydroandrographolide biosynthesis [9].

Enzymatic Mechanisms in Biosynthesis

The conversion of basic terpenoid precursors to dehydroandrographolide involves a series of specific enzymatic modifications catalyzed primarily by cytochrome P450 enzymes [11] [3]. Four key cytochrome P450 enzymes have been identified as constituting the minimal set required for andrographolide biosynthesis: ApCYP71D587, ApCYP71BE50, ApCYP706U5, and ApCYP72F1 [11] [3].

ApCYP71D587 catalyzes the initial hydroxylation of ent-copalol at the C19 position to produce 19-hydroxy-ent-copalol [11] [3]. This enzyme represents the first step in the oxidative modification pathway that transforms the basic diterpene skeleton into bioactive compounds [11]. ApCYP71BE50 subsequently mediates the formation of the lactone ring through cyclization between C15 and C16, yielding andrograpanin [11] [3].

The third step involves C3 hydroxylation, which can be catalyzed by either ApCYP706U5 or ApCYP72A399, both capable of converting andrograpanin to 14-deoxyandrographolide [11]. The final step is performed by ApCYP72F1, which accomplishes C14 hydroxylation while simultaneously rearranging the double bond from positions C11-C12 to C12-C13, completing the biosynthesis of andrographolide [11] [3].

These cytochrome P450 enzymes are clustered within the genome, suggesting coordinated regulation of their expression [11]. The enzymes exhibit substrate specificity and regioselectivity that is essential for producing the correct stereochemistry and functional groups required for biological activity [11] [3].

Environmental Factors Affecting Biosynthesis

Environmental conditions significantly influence dehydroandrographolide biosynthesis through their effects on pathway gene expression, enzyme activity, and metabolic flux distribution [8] [12] [13]. Light quality represents a critical environmental factor, with different wavelengths producing distinct effects on secondary metabolite accumulation [12].

Ultraviolet light treatment significantly enhances andrographolide content, increasing levels approximately two-fold compared to dark conditions [12]. Red light and far-infrared light promote the accumulation of andrographolide and related compounds, with red light showing particularly strong effects on neoandrographolide and 14-deoxyandrographolide content [12]. Blue light selectively enhances specific compounds while having minimal effects on others, indicating wavelength-specific activation of biosynthetic pathways [12].

Nitrogen availability and form profoundly affect dehydroandrographolide biosynthesis through their influence on carbon-nitrogen metabolism balance [8] [13]. Low nitrogen conditions enhance andrographolide content by reducing nitrogen metabolism and redirecting carbon resources toward secondary metabolite production [13]. Organic nitrogen sources such as urea and glycine promote andrographolide biosynthesis more effectively than inorganic forms, primarily by reducing carbohydrate depletion through decreased nitrogen metabolism [8] [14].

Temperature stress, particularly low temperature exposure below 25°C, induces stress-responsive pathways that can enhance andrographolide accumulation [15]. However, severe temperature stress may reduce overall biosynthetic capacity due to metabolic disruption [15]. Optimal temperatures between 25-30°C support maximum enzymatic activity and sustained production of dehydroandrographolide [8].

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

Wikipedia

Dates

[2]. Chao WW, et al. Isolation and identification of bioactive compounds in Andrographis paniculata (Chuanxinlian). Chin Med. 2010 May 13;5:17.

[3]. Basak A, et al. Inhibition of proprotein convertases-1, -7 and furin by diterpines of Andrographis paniculata and their succinoyl esters. Biochem J. 1999 Feb 15;338 ( Pt 1):107-13.

[4]. Zhu T, et al. Dehydroandrographolide succinate inhibits oxidative stress in mice with lipopolysaccharide-induced acute lung injury by inactivating iNOS. Nan Fang Yi Ke Da Xue Xue Bao. 2012 Sep;32(9):1238-41.

[5]. Chen H, et al. Synthesis, structure-activity relationships and biological evaluation of dehydroandrographolide and andrographolide derivatives as novel anti-hepatitis B virus agents. Bioorg Med Chem Lett. 2014 May 15;24(10):2353-9.